1-[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride
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Overview
Description
1-[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the phenylmethanamine group. One common method involves the reaction of 2-ethyl-4-methylthiazole with a suitable phenylmethanamine precursor under acidic conditions to form the desired product. The reaction is often carried out in solvents like ethanol or dimethylformamide, with the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at the para position relative to the thiazole group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
1-[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 1-[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth.
Comparison with Similar Compounds
2-ethyl-4-methylthiazole: A precursor in the synthesis of the target compound.
Phenylmethanamine derivatives: Compounds with similar structural features but different functional groups.
Uniqueness: 1-[4-(2-ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanamine dihydrochloride is unique due to its specific combination of the thiazole ring and phenylmethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2567502-53-6 |
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Molecular Formula |
C13H18Cl2N2S |
Molecular Weight |
305.3 |
Purity |
95 |
Origin of Product |
United States |
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